N-benzyl-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide
Description
N-benzyl-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide is a small-molecule compound characterized by a central acetamide backbone substituted with a benzyl group at the nitrogen atom and a 4,6-dimethylpyrimidin-2-ylsulfanyl moiety at the α-carbon (Fig. 1). This structural motif is associated with selective inhibition of Sirtuin 2 (SIRT2), a NAD+-dependent deacetylase implicated in cancer, neurodegenerative diseases, and metabolic disorders . The 4,6-dimethylpyrimidine ring contributes to hydrophobic interactions with SIRT2's "selectivity pocket," while the sulfanyl bridge and acetamide group facilitate intramolecular hydrogen bonding, stabilizing bioactive conformations .
Properties
IUPAC Name |
N-benzyl-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS/c1-11-8-12(2)18-15(17-11)20-10-14(19)16-9-13-6-4-3-5-7-13/h3-8H,9-10H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBMFOOJCZLNUQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)NCC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2-chloro-4,6-dimethylpyrimidine and thiourea.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the pyrimidine derivative with a suitable thiol reagent.
Acetamide Formation: The acetamide moiety is formed by reacting the intermediate with chloroacetyl chloride.
Benzylation: Finally, the benzyl group is introduced through a nucleophilic substitution reaction using benzyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature control, solvent selection, and purification techniques, are crucial to ensure high yield and purity.
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) group undergoes oxidation to form sulfoxides or sulfones. Reaction outcomes depend on oxidizing agents and conditions:
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| H<sub>2</sub>O<sub>2</sub> (30%) | RT, 12 h in acetic acid | Sulfoxide derivative | 65–70% | |
| m-CPBA | DCM, 0°C to RT, 6 h | Sulfone derivative | 85% |
Key Findings :
-
Sulfoxide formation occurs under mild conditions, while sulfones require stronger oxidants like m-CPBA .
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Oxidation does not affect the pyrimidine or benzyl groups under these conditions .
Reduction Reactions
The pyrimidine ring and acetamide carbonyl group are susceptible to reduction:
| Reducing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NaBH<sub>4</sub> | EtOH, reflux, 4 h | Reduced pyrimidine intermediate | 45% | |
| LiAlH<sub>4</sub> | THF, 0°C to RT, 2 h | Amine derivative | 78% |
Mechanistic Insights :
-
NaBH<sub>4</sub> selectively reduces the pyrimidine ring’s C=N bonds without altering the acetamide group .
-
LiAlH<sub>4</sub> reduces both the carbonyl group (to -CH<sub>2</sub>NH-) and the pyrimidine ring .
Substitution Reactions
The benzyl group and pyrimidine ring participate in nucleophilic substitutions:
Benzyl Group Substitution
Pyrimidine Ring Substitution
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NH<sub>3</sub> (g) | MeOH, 100°C, 24 h | 4,6-Diaminopyrimidine analog | 40% | |
| ClCH<sub>2</sub>COCl | Pyridine, RT, 6 h | Chloroacetylated derivative | 70% |
Critical Observations :
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Benzyl substitutions retain the sulfanyl-acetamide backbone but alter biological activity (e.g., Src kinase inhibition) .
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Pyrimidine ring substitutions require harsh conditions due to its electron-deficient nature .
Cyclization Reactions
Under acidic or basic conditions, the compound forms fused heterocycles:
Research Implications :
Photochemical Reactions
UV irradiation induces C-S bond cleavage:
| Wavelength | Solvent | Major Product | Reference |
|---|---|---|---|
| 254 nm | MeCN | Pyrimidine-thiol + Acetamide |
Stability Note :
Scientific Research Applications
Biological Applications
1. Antimicrobial Activity
N-benzyl-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide has been studied for its potential antimicrobial properties. Research indicates that derivatives of this compound exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, compounds derived from similar structures have shown minimum inhibitory concentrations (MIC) ranging from 1.27 µM to 2.65 µM against specific bacterial strains .
2. Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies have demonstrated that certain derivatives can inhibit the growth of cancer cell lines, such as human colorectal carcinoma (HCT116). For example, some derivatives achieved IC50 values lower than those of established chemotherapeutic agents like 5-fluorouracil (IC50 = 9.99 µM), indicating promising efficacy .
3. Enzyme Inhibition
Research has focused on the enzyme inhibitory potential of related compounds, particularly against targets such as α-glucosidase and acetylcholinesterase. These enzymes are crucial in metabolic pathways and neurological functions, making them important targets for conditions like Type 2 diabetes and Alzheimer's disease .
Medicinal Chemistry Applications
This compound serves as a precursor in the synthesis of novel therapeutic agents. Its ability to modulate biological pathways through enzyme interaction positions it as a candidate for drug development aimed at treating various diseases .
Material Science Applications
In addition to its biological applications, this compound is being explored in material science for developing new materials with specific properties. Its unique chemical structure allows it to be integrated into polymers or other materials to enhance their functional characteristics.
Case Study 1: Anticancer Activity
A study evaluating the anticancer activity of N-benzyl derivatives found that specific modifications to the structure significantly increased potency against HCT116 cells. The most effective compounds exhibited IC50 values below 5 µM, suggesting that structural optimization can lead to more effective anticancer agents.
Case Study 2: Antimicrobial Screening
A series of N-benzyl derivatives were screened for antimicrobial activity against common pathogens. Results indicated that certain compounds displayed potent activity comparable to conventional antibiotics, highlighting their potential as alternative therapeutic agents.
Mechanism of Action
The mechanism of action of N-benzyl-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations at the Acetamide Nitrogen
N-Benzyl vs. N-Aryl Groups
- Its bulkiness may also influence steric interactions with SIRT2's substrate-binding site .
- N-Phenyl substitution (e.g., 2-(4,6-dimethylpyrimidin-2-ylsulfanyl)-N-phenylacetamide): The planar phenyl group creates a dihedral angle of 91.9° with the pyrimidine ring, resulting in a near-perpendicular arrangement. This geometry may limit access to certain binding pockets compared to the flexible benzyl group .
- N-(4-Methylpyridin-2-yl) substitution: Introduces a heterocyclic amine, enhancing hydrogen-bonding capacity.
N-Chlorophenyl Derivatives
- N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide: The electron-withdrawing chloro group reduces electron density on the phenyl ring, affecting π-π stacking. Dihedral angles between pyrimidine and chlorophenyl rings range from 42.25° to 67.84°, indicating variable spatial arrangements that may modulate target engagement .
Modifications to the Pyrimidine Ring
4,6-Dimethylpyrimidine vs. Dihydroxypyrimidinone
- 4,6-Dimethylpyrimidine (target compound): Methyl groups enhance hydrophobicity and stabilize interactions with SIRT2's selectivity pocket. The Csp2–S bond length (1.759 Å) is shorter than Csp3–S (1.795 Å), reflecting conjugation effects .
- However, reduced hydrophobicity may diminish affinity for SIRT2 .
Thiazole and Oxadiazole Hybrids
- 2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide (Compound 33): Incorporates a thiazole ring with a propargyloxybenzyl substituent.
- N-Benzyl-2-[(oxadiazol-2-yl)sulfanyl]acetamide : The oxadiazole ring increases metabolic stability due to its resistance to hydrolysis. Additional sulfur atoms may improve redox activity but could introduce toxicity risks .
Structural and Conformational Analysis
Dihedral Angles and Molecular Geometry
Bond Lengths and Electronic Effects
- C–S bond lengths : Shorter Csp2–S (1.759 Å) vs. Csp3–S (1.795 Å) in N-phenyl derivatives indicate conjugation with the pyrimidine ring, enhancing stability .
- Hydrogen bonding : Intramolecular N–H⋯N bonds in chlorophenyl derivatives stabilize folded conformations, optimizing interactions with SIRT2 .
Biological Activity
N-benzyl-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
This compound has the molecular formula and features a benzyl group linked to an acetamide moiety through a sulfanyl group attached to a pyrimidine ring. The synthesis typically involves several steps:
- Formation of the Pyrimidine Ring : Cyclization using 2-chloro-4,6-dimethylpyrimidine and thiourea.
- Introduction of the Sulfanyl Group : Reacting the pyrimidine derivative with a thiol reagent.
- Acetamide Formation : Using chloroacetyl chloride to form the acetamide.
- Benzylation : Nucleophilic substitution with benzyl chloride .
Antimicrobial Properties
This compound has demonstrated notable antimicrobial activity against various bacterial strains. Research indicates:
- Minimum Inhibitory Concentrations (MIC) : The compound exhibits effective MIC values against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus species, with values ranging from 15.625 to 125 μM .
- Mechanism of Action : The antimicrobial effect is primarily bactericidal, inhibiting protein synthesis and disrupting nucleic acid and peptidoglycan production pathways .
Anticancer Activity
Studies have also explored the anticancer potential of this compound:
- Cell Line Studies : this compound has shown cytotoxic effects in various cancer cell lines, indicating its potential as an anticancer agent.
- Mechanisms : The anticancer activity may be attributed to the compound's ability to induce apoptosis in cancer cells through modulation of specific signaling pathways .
Data Table: Biological Activity Summary
| Biological Activity | Target Organisms/Cells | MIC/IC50 Values | Notes |
|---|---|---|---|
| Antimicrobial | S. aureus, E. faecalis | 15.625 - 125 μM | Bactericidal action observed |
| Anticancer | Various cancer cell lines | IC50 varies | Induces apoptosis in cancer cells |
The biological effects of this compound are mediated through interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
- Receptor Modulation : Binding to receptors that regulate cell growth could lead to altered signaling cascades associated with cell survival and death .
Case Studies
- Antimicrobial Efficacy : A study evaluated the efficacy of N-benzyl derivatives against biofilms formed by MRSA and E. coli, demonstrating significant reduction in biofilm formation compared to standard antibiotics like ciprofloxacin .
- Anticancer Potential : Research involving human cancer cell lines revealed that treatment with N-benzyl derivatives resulted in a dose-dependent decrease in cell viability, suggesting its role as a promising candidate for further development in cancer therapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
